molecular formula C13H24O2 B1606076 Undec-2-enyl acetate CAS No. 68480-27-3

Undec-2-enyl acetate

Cat. No.: B1606076
CAS No.: 68480-27-3
M. Wt: 212.33 g/mol
InChI Key: WITKTXDMHHYCJB-ZHACJKMWSA-N
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Description

Undec-2-enyl acetate, also known as acetic acid undec-2-enyl ester, is an organic compound with the molecular formula C13H24O2. It is an ester formed from the reaction of undec-2-en-1-ol and acetic acid. This compound is characterized by its pleasant fruity odor, making it a valuable component in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Undec-2-enyl acetate can be synthesized through the esterification reaction between undec-2-en-1-ol and acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where the reactants, undec-2-en-1-ol and acetic acid, are continuously fed into the reactor. The reaction is catalyzed by an acidic ion-exchange resin, which provides a high surface area for the reaction to occur. The product is then separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Undec-2-enyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

Undec-2-enyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the fragrance and flavor industries due to its pleasant odor.

Mechanism of Action

The mechanism of action of undec-2-enyl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Undec-2-enyl acetate can be compared with other similar esters, such as:

    Hex-2-enyl acetate: Similar in structure but with a shorter carbon chain.

    Oct-2-enyl acetate: Also similar but with an eight-carbon chain.

    Dec-2-enyl acetate: Similar with a ten-carbon chain.

Uniqueness: this compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its longer carbon chain compared to hex-2-enyl acetate and oct-2-enyl acetate results in different solubility and volatility characteristics, making it suitable for specific applications in the fragrance and flavor industries .

Properties

CAS No.

68480-27-3

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

[(E)-undec-2-enyl] acetate

InChI

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h10-11H,3-9,12H2,1-2H3/b11-10+

InChI Key

WITKTXDMHHYCJB-ZHACJKMWSA-N

Isomeric SMILES

CCCCCCCC/C=C/COC(=O)C

SMILES

CCCCCCCCC=CCOC(=O)C

Canonical SMILES

CCCCCCCCC=CCOC(=O)C

68480-27-3

Origin of Product

United States

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